Cas no 903281-39-0 (2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide)

2-Amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a bromophenyl substituent, which may enhance binding affinity in biological systems, and a methoxybenzoyl group that could influence solubility and metabolic stability. The indolizine core provides a rigid scaffold for further functionalization, making it a versatile intermediate in drug discovery. This compound’s well-defined molecular structure allows for precise modulation of pharmacological properties, supporting its use in the development of targeted therapeutics. Its synthetic accessibility and potential bioactivity make it a valuable candidate for exploratory studies in kinase inhibition or other receptor-based applications.
2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide structure
903281-39-0 structure
Product Name:2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
CAS No:903281-39-0
MF:C23H18BrN3O3
MW:464.311324596405
CID:5494814
PubChem ID:16955644
Update Time:2025-06-13

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS016383613
    • 903281-39-0
    • F2633-0333
    • 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
    • STL270909
    • 2-amino-N-(4-bromophenyl)-3-[(3-methoxyphenyl)carbonyl]indolizine-1-carboxamide
    • Inchi: 1S/C23H18BrN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29)
    • InChI Key: HIYVIQRVMQLCDX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(C1C(=C(C(C2C=CC=C(C=2)OC)=O)N2C=CC=CC2=1)N)=O

Computed Properties

  • Exact Mass: 463.05315g/mol
  • Monoisotopic Mass: 463.05315g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 85.8Ų

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Additional information on 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Introduction to 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 903281-39-0)

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 903281-39-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the indolizine class of heterocycles, which are known for their broad spectrum of biological interactions and therapeutic applications. The presence of multiple functional groups, including an amino group, a brominated phenyl ring, and a methoxybenzoyl moiety, contributes to its complex reactivity and biological profile.

The structural framework of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide incorporates elements that are frequently explored in drug discovery efforts. The indolizine core is a privileged scaffold that has been extensively studied for its role in various pharmacological mechanisms. Specifically, the indolizine ring is a key component in several bioactive molecules, including those with potential anticancer, anti-inflammatory, and neuroprotective properties. The incorporation of a bromophenyl group at the N-position enhances the compound's lipophilicity and binding affinity to biological targets, while the methoxybenzoyl substituent at the 3-position introduces additional electronic and steric effects that modulate its biological activity.

In recent years, there has been a surge in research focused on developing novel indolizine derivatives with enhanced pharmacological properties. The compound 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide has been identified as a promising candidate for further investigation due to its unique structural configuration. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, preliminary in vitro studies have indicated that it may interfere with the activity of kinases and other signaling molecules involved in cell proliferation and survival pathways.

The bromophenyl moiety in 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is particularly noteworthy, as brominated aromatic compounds are frequently employed in medicinal chemistry due to their enhanced binding affinity to biological targets. The bromine atom can participate in various non-covalent interactions with proteins, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby improving the compound's efficacy as a pharmacological agent. Additionally, the methoxybenzoyl group contributes to the compound's overall solubility and bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide with high precision. Molecular docking studies have revealed that this compound can interact with specific pockets on target proteins, suggesting potential therapeutic applications. For example, it has been hypothesized that this compound may inhibit the activity of cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation. Such inhibition could have implications for the development of anticancer therapies.

The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the indolizine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino group, bromophenyl moiety, and methoxybenzoyl substituent at strategic positions within the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations with high efficiency.

The pharmacokinetic properties of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide are also of considerable interest. In preclinical studies, it has been observed that this compound exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. These findings suggest that it may be suitable for systemic therapeutic applications if further studies confirm its safety profile. Additionally, investigations into its metabolic stability have revealed that it undergoes predictable degradation pathways in vivo, which could facilitate its clinical development.

The potential therapeutic applications of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide extend beyond oncology. Research has suggested that this compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways associated with various chronic diseases. For instance, it has been proposed that it could interfere with the production of pro-inflammatory cytokines by inhibiting key signaling cascades such as NF-κB. Such activities could make it a valuable candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Furthermore, the indolizine scaffold has shown promise in neurodegenerative disease research due to its ability to interact with central nervous system (CNS) targets. Studies have indicated that derivatives of indolizine can cross the blood-brain barrier and exert protective effects against neuronal damage caused by oxidative stress or neuroinflammation. Given these findings, 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may hold potential as a therapeutic agent for neuroprotective therapies aimed at conditions such as Alzheimer's disease or Parkinson's disease.

The development of novel drug candidates like 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. Advances in high-throughput screening technologies have accelerated the identification of promising compounds for further investigation. These technologies allow researchers to rapidly assess thousands of small molecules for their biological activity against diverse targets, facilitating the discovery of new therapeutic agents with minimal experimental effort.

In conclusion, 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 903281-39-0) represents an exciting opportunity for further exploration in pharmaceutical chemistry and medicinal biology。 Its unique structural features combined with preliminary evidence of biological activity make it a compelling candidate for future clinical development。 As research continues to uncover new insights into its pharmacological properties, this compound is poised to contribute significantly to advancements in drug discovery efforts aimed at treating various human diseases。

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